molecular formula C16H11Cl3N2O3S B3036428 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-70-3

2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B3036428
CAS No.: 343372-70-3
M. Wt: 417.7 g/mol
InChI Key: FNXSYDYPIMCSDQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-(2-chlorophenyl)-5-isoxazolylmethyl substituent. Its molecular formula is C₁₆H₁₁Cl₃N₂O₃S, with a molecular weight of 417.7 g/mol . Notably, structurally related compounds in the evidence exhibit antitumor, antimicrobial, and pesticidal activities, hinting at possible overlapping functionalities .

Properties

IUPAC Name

2,5-dichloro-N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O3S/c17-10-5-6-14(19)16(7-10)25(22,23)20-9-11-8-15(21-24-11)12-3-1-2-4-13(12)18/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSYDYPIMCSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145991
Record name 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343372-70-3
Record name 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343372-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N-[[3-(2-chlorophenyl)-5-isoxazolyl]methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. The nitrile oxide is generated in situ from a precursor such as a hydroximoyl chloride. This intermediate then reacts with an alkyne to form the isoxazole ring.

Next, the isoxazole ring is functionalized with a chlorophenyl group through a substitution reaction. The resulting intermediate is then coupled with a benzenesulfonamide derivative, which has been pre-chlorinated at the 2 and 5 positions. This coupling reaction often requires the use of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents, often with heating.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The isoxazole ring may also contribute to the binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

4-Chlorophenyl Isoxazole Analog

A closely related compound, 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide (CAS: 343372-84-9), shares the same molecular formula and weight but differs in the substitution position of the chlorophenyl group on the isoxazole ring (4-chloro vs. 2-chloro). This positional isomerism can significantly alter biological activity. For instance, compounds with 3-(4-chlorophenyl)-5-isoxazolyl groups are reported as intermediates in antitumor agents targeting human cancer cell lines . The 2-chlorophenyl variant may exhibit distinct binding affinities due to steric and electronic effects, though direct comparative data are unavailable.

Compound Substituent on Isoxazole Molecular Formula Molecular Weight (g/mol) Reported Activity
Target Compound 3-(2-chlorophenyl) C₁₆H₁₁Cl₃N₂O₃S 417.7 Not specified
4-Chloro Analog 3-(4-chlorophenyl) C₁₆H₁₁Cl₃N₂O₃S 417.7 Antitumor

Epoxiconazole (Pesticide)

Its molecular formula is C₁₇H₁₃ClFN₃O, with a molecular weight of 329.75 g/mol. This structural divergence correlates with its pesticidal rather than pharmaceutical applications .

Sulfonamide Derivatives with Heterocyclic Moieties

Benzooxazepine Sulfonamide (CAS: 921996-09-0)

This compound (C₂₀H₂₃ClN₂O₄S, MW: 422.9 g/mol) features a benzooxazepine ring instead of an isoxazole. While both compounds are sulfonamides, the benzooxazepine’s larger, oxygen-rich heterocycle may enhance metabolic stability or alter solubility compared to the target compound’s isoxazole .

Compound Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Isoxazole C₁₆H₁₁Cl₃N₂O₃S 417.7 Compact heterocycle, three chlorine atoms
Benzooxazepine Sulfonamide Benzooxazepine C₂₀H₂₃ClN₂O₄S 422.9 Fused oxygen-nitrogen ring system

Antimicrobial Sulfonamide (CDFII)

CDFII (C₂₈H₂₅ClFN₃, MW: 454.0 g/mol) contains a 2-chlorophenyl group and a piperidine-linked indole system. Unlike the target compound’s isoxazole-sulfonamide scaffold, CDFII’s extended aromatic system and fluorine substitution likely enhance its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Key Trends in Chlorophenyl-Containing Compounds

  • Substitution Position Matters : The 2-chlorophenyl group appears in both pharmaceuticals (e.g., CDFII) and agrochemicals (e.g., Epoxiconazole), while 4-chlorophenyl analogs are linked to antitumor activity .
  • Scaffold Diversity : Sulfonamide and triazole frameworks are prevalent in drug discovery, but heterocycle choice (isoxazole vs. triazole vs. benzooxazepine) tailors compounds for specific targets.

Research Implications and Gaps

  • The target compound’s 2-chlorophenyl-isoxazole-sulfonamide architecture warrants further investigation in antimicrobial or antitumor assays, given structural parallels to active compounds in the evidence.
  • Comparative studies on chlorophenyl substitution (2- vs. 4-) within the same scaffold are needed to elucidate structure-activity relationships.

Biological Activity

2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a compound that belongs to the class of sulfonamides and is characterized by the presence of an isoxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable isoxazole derivative. The reaction conditions may vary depending on the desired yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole rings. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer).
  • IC50 Values : Compounds related to this structure exhibited IC50 values ranging from 15.48 µg/ml to over 400 µg/ml, indicating varying levels of potency against different cell lines .

The mechanism by which isoxazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example:

  • Apoptosis Induction : Studies have shown that these compounds can significantly reduce necrosis rates in cancer cells while promoting apoptotic pathways.
  • Cell Cycle Arrest : Specific derivatives have been reported to cause delays in the G2/M phase of the cell cycle, akin to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

Isoxazole derivatives are also recognized for their anti-inflammatory properties. They selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes:

  • Selectivity : Some synthesized compounds have demonstrated sub-micromolar IC50 values against COX-2, suggesting potential for therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Isoxazole Derivatives : A series of isoxazole-amide derivatives were synthesized and evaluated for their biological activities. Among them, certain compounds exhibited potent anticancer activity with significant reductions in tumor markers like alpha-fetoprotein in Hep3B cells .
  • Mechanistic Insights : Research has indicated that isoxazole compounds can mimic acetylated lysine residues, enhancing their interaction with bromodomain proteins involved in cancer progression. This suggests a novel mechanism through which they may exert their effects on cancer cells .

Data Summary

Activity Cell Line IC50 (µg/ml) Mechanism
AnticancerMCF-739.80Apoptosis induction
HeLa15.48G2/M phase arrest
Hep3B23Reduction of alpha-fetoprotein
Anti-inflammatoryCOX-20.95Selective inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Reactant of Route 2
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2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

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